N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring substituted with a chlorophenyl group and a hydrazide moiety linked to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring substituted with a chlorophenyl group. This can be achieved through the reaction of 4-chlorobenzaldehyde with furfural in the presence of a suitable catalyst.
Hydrazide Formation: The next step involves the reaction of the furan derivative with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is reacted with 3,4-dimethylaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anthelmintic agent. It has been tested against various bacterial strains and has exhibited promising antibacterial activity.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for further studies in drug development and pharmacology.
Industrial Applications: Due to its unique chemical properties, it can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This results in the antibacterial effects observed in various studies .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides
- **1-(((5-(4-Chlorophenyl)furan-2-yl)methylene)amino)-3-(4-(4-methylpiperazin-1-yl)butyl)imidazolidine-2,4-dione dihydrochloride
Uniqueness
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide stands out due to its specific substitution pattern and the presence of both furan and hydrazide moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(3,4-dimethylanilino)acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-3-8-18(11-15(14)2)23-13-21(26)25-24-12-19-9-10-20(27-19)16-4-6-17(22)7-5-16/h3-12,23H,13H2,1-2H3,(H,25,26)/b24-12+ |
InChI Key |
POGMKXWXMYENNK-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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